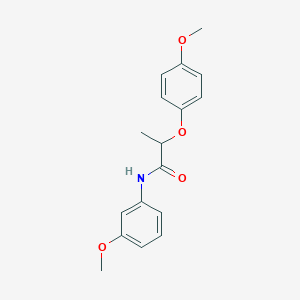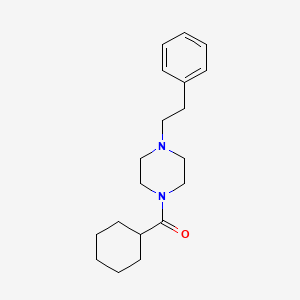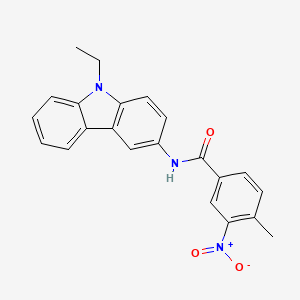
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to have various biochemical and physiological effects.
Mechanism of Action
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide activates PPARδ, a nuclear receptor that regulates various metabolic pathways, including fatty acid oxidation, glucose metabolism, and inflammation. Activation of PPARδ by 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide leads to increased expression of genes involved in fatty acid oxidation and energy expenditure, resulting in improved lipid and glucose metabolism and reduced adiposity. Moreover, 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, reduced adiposity, and improved cardiovascular function. Moreover, 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been found to have anti-inflammatory properties and has been shown to reduce oxidative stress and inflammation in various tissues.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. Moreover, it has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide, including further investigation of its therapeutic potential for metabolic and cardiovascular diseases, as well as its potential use in cancer treatment. Moreover, there is a need for further studies on the safety and toxicity of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide, as well as its potential interactions with other drugs and compounds. Finally, there is a need for the development of more potent and selective PPARδ agonists with improved safety and efficacy profiles.
Synthesis Methods
The synthesis of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide involves several steps, including the reaction of 4-methoxyphenol with 3-methoxybenzylamine to form 2-(3-methoxyphenyl)ethylamine, which is then reacted with 4-chlorobutyryl chloride to form the intermediate 4-chlorobutyryl-2-(3-methoxyphenyl)ethylamine. Finally, the intermediate is reacted with 4-methoxyphenoxyacetic acid to form 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its potential use in enhancing athletic performance and endurance. Moreover, 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been found to have anticancer properties and has been studied for its potential use in cancer treatment.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12(22-15-9-7-14(20-2)8-10-15)17(19)18-13-5-4-6-16(11-13)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJPNRHIFLMFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)

![1-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5219730.png)
![4-(4-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5219734.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219735.png)
![allyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5219741.png)
![diethyl 2-[(2,2-dimethylpropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5219743.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[(3-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5219747.png)
![9-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5219748.png)

![3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5219768.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide](/img/structure/B5219774.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B5219782.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5219786.png)